molecular formula C18H32O2 B14596922 Octadeca-2,5-dienoic acid CAS No. 58989-38-1

Octadeca-2,5-dienoic acid

Cat. No.: B14596922
CAS No.: 58989-38-1
M. Wt: 280.4 g/mol
InChI Key: HTDYFMGWIACGSV-UHFFFAOYSA-N
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Description

Octadeca-2,5-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 2nd and 5th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are known for their various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-2,5-dienoic acid typically involves the use of high-performance liquid chromatography (HPLC) to separate it from other isomeric acids . The synthetic route may include the use of dienophiles and triazoline derivatives to achieve the desired separation and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale production would involve similar chromatographic techniques to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Octadeca-2,5-dienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or peroxides.

    Reduction: This reaction involves the addition of hydrogen, often resulting in the saturation of the double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., OH-).

Major Products Formed

    Oxidation: Epoxides and peroxides.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Octadeca-2,5-dienoic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of octadeca-2,5-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering downstream signaling pathways .

Properties

CAS No.

58989-38-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-2,5-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14,16-17H,2-12,15H2,1H3,(H,19,20)

InChI Key

HTDYFMGWIACGSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCC=CC(=O)O

Origin of Product

United States

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